A Technical Guide to 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine: A Key Intermediate in Pharmaceutical Research
A Technical Guide to 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine: A Key Intermediate in Pharmaceutical Research
For Immediate Release
Shanghai, China – December 26, 2025 – As a pivotal building block in the synthesis of complex heterocyclic molecules, 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is gaining significant attention within the scientific community, particularly in the fields of drug discovery and medicinal chemistry. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine, also known by its IUPAC name di(tert-butyl) (4-chloro-2-methylpyrimidin-6-yl)imidodicarbonate, is a substituted pyrimidine derivative. The presence of two tert-butyloxycarbonyl (Boc) protecting groups on the amino functionality makes it a versatile intermediate for regioselective modifications.
Table 1: Physicochemical Properties of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
| Property | Value | Citation |
| CAS Number | 1350918-95-4 | [1][2][3] |
| Molecular Formula | C₁₅H₂₂ClN₃O₄ | [2] |
| Molecular Weight | 343.81 g/mol | [2][3] |
| Physical Form | White to yellow solid | [2][3] |
| Storage Temperature | 2-8°C, Sealed, Dry, Light-proof, Inert Gas | [2] |
Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis and Reaction Pathways
The synthesis of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine typically involves a two-step process starting from the corresponding aminopyrimidine.
Conceptual Synthesis Workflow
The general synthetic strategy involves the protection of the amino group of a precursor molecule. This is a common approach in multi-step organic synthesis to ensure the selective reaction of other functional groups.
Caption: General workflow for the Boc protection of 6-amino-4-chloro-2-methylpyrimidine.
Experimental Protocol: Boc Protection of an Amino Group
Materials:
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6-Amino-4-chloro-2-methylpyrimidine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
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Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
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Stirring apparatus
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Reaction vessel
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Purification setup (e.g., column chromatography)
Procedure:
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Dissolve 6-amino-4-chloro-2-methylpyrimidine in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
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Add a suitable base, such as DMAP or TEA, to the solution.
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Add di-tert-butyl dicarbonate to the reaction mixture. The molar ratio of the amine to (Boc)₂O is typically adjusted to achieve di-protection.
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Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
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Upon completion, quench the reaction and perform an aqueous workup to remove the base and other water-soluble byproducts.
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Extract the product with an appropriate organic solvent.
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Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the pure 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly in oncology. The chloro-substituent at the 4-position of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine serves as a versatile handle for introducing various functionalities through nucleophilic aromatic substitution (SNAr) reactions. The Boc-protected amino group at the 6-position allows for subsequent deprotection and further derivatization, making this compound a valuable intermediate in the synthesis of compound libraries for structure-activity relationship (SAR) studies.
Role as a Synthetic Intermediate
The primary application of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is as an intermediate in the synthesis of more complex molecules, especially those with potential biological activity. The Boc protecting groups can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.
Caption: Synthetic utility of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine.
Safety Information
While a specific Material Safety Data Sheet (MSDS) for 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is available from suppliers, detailed public information on its specific hazards is limited.[2][3] However, based on structurally related compounds, it is prudent to handle this chemical with care. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a valuable and versatile intermediate for the synthesis of a wide range of substituted pyrimidines. Its utility in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents, underscores its importance in modern medicinal chemistry. Further research into its specific reaction conditions and the biological activity of its derivatives will undoubtedly continue to expand its applications.
References
- 1. tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine | 1350918-95-4 [sigmaaldrich.com]
- 3. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
